2-Bromo-1-(5-methylisoxazol-3-yl)ethanone

Description

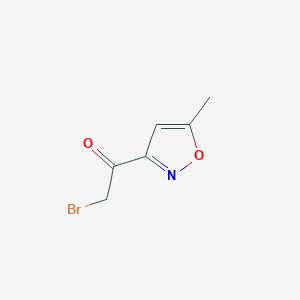

2-Bromo-1-(5-methylisoxazol-3-yl)ethanone is a brominated ketone derivative featuring a 5-methylisoxazole ring. The compound’s bromoacetone moiety and heterocyclic isoxazole ring make it a versatile intermediate in organic synthesis, particularly for constructing oxime derivatives or coupling with pharmacophores like quinolones .

Properties

IUPAC Name |

2-bromo-1-(5-methyl-1,2-oxazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-4-2-5(8-10-4)6(9)3-7/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMCZRMXOTVCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90498371 | |

| Record name | 2-Bromo-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56400-88-5 | |

| Record name | 2-Bromo-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-methylisoxazol-3-yl)ethanone typically involves the bromination of 1-(5-methylisoxazol-3-yl)ethanone. The reaction is carried out using bromine or a bromine-releasing agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-methylisoxazol-3-yl)ethanone undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The methyl group on the isoxazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or dimethylformamide (DMF).

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of 1-(5-methylisoxazol-3-yl)ethanone derivatives with various functional groups.

Reduction: Formation of 2-bromo-1-(5-methylisoxazol-3-yl)ethanol.

Oxidation: Formation of 2-bromo-1-(5-methylisoxazol-3-yl)ethanoic acid.

Scientific Research Applications

2-Bromo-1-(5-methylisoxazol-3-yl)ethanone is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.

Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Applied in the production of agrochemicals, such as herbicides and insecticides, due to its ability to modify biological activity.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-methylisoxazol-3-yl)ethanone depends on its specific application. In general, the compound acts as an electrophile due to the presence of the bromine atom and the carbonyl group. It can form covalent bonds with nucleophilic sites on biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The isoxazole ring can also interact with biological targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent and Heterocycle Effects

2-Bromo-1-(furan-2/3-yl)ethanone

- Structure : Replaces the isoxazole with a furan ring.

- Synthetic Utility: Reacts with O-chlorobenzyl hydroxylamine to form oxime derivatives, which are precursors for quinolone hybrids .

- Reactivity : The furan’s electron-rich oxygen may enhance electrophilic substitution but reduce stability compared to isoxazole’s dual heteroatoms (N, O).

2-Bromo-1-(3-thienyl)-1-ethanone

- Structure : Substitutes isoxazole with a thiophene ring.

- Safety Profile : Classified as acutely toxic (oral) and a severe eye irritant (GHS hazard codes: H302, H318) .

2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethanone

- Structure : Incorporates a phenyl group at the 3-position of the isoxazole ring.

- Molecular Properties: Molecular formula C₁₂H₁₀BrNO₂, molecular weight 280.12 .

- Applications : Used in building heterocyclic frameworks, with phenyl substitution likely enhancing π-stacking interactions in drug design .

2-Bromo-1-(2-chloro-4-methylthiazol-5-yl)ethanone

Comparative Data Table

*Estimated based on structural analogy.

Reactivity and Stability

- Isoxazole vs. Furan/Thiophene : The isoxazole ring’s dual heteroatoms (N, O) confer greater thermal and oxidative stability compared to furan or thiophene, which are prone to ring-opening under harsh conditions .

- Bromo Substituent : The electron-withdrawing bromo group enhances the electrophilicity of the ketone, facilitating nucleophilic substitutions (e.g., with amines or hydroxylamines) .

Biological Activity

2-Bromo-1-(5-methylisoxazol-3-yl)ethanone, with the CAS number 56400-88-5, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms, applications in research, and specific case studies.

- Molecular Formula : CHBrNO

- Molecular Weight : 204.02 g/mol

- Structural Characteristics : The compound features a bromine atom attached to an ethanone moiety, with a 5-methylisoxazole ring contributing to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the bromine atom allows for halogen bonding, which can enhance binding affinity to target proteins. The isoxazole ring may also participate in hydrogen bonding and π-stacking interactions, facilitating enzyme inhibition or receptor modulation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as a lead compound in the development of new antibiotics.

Anticancer Properties

Case studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, a derivative demonstrated cytotoxic effects on breast cancer cell lines by inducing apoptosis through mitochondrial pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. In vitro assays revealed that it could effectively inhibit certain kinases and proteases, which are crucial in cancer progression and inflammation.

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Enzyme Inhibition | Inhibits protein kinases |

Case Studies

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various brominated compounds, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and Staphylococcus aureus.

- Cytotoxicity Assay : In a study published in Cancer Research, derivatives of this compound were tested against several cancer cell lines. The results showed that at concentrations above 10 µM, there was a significant reduction in cell viability, attributed to the induction of apoptosis as confirmed by flow cytometry.

- Enzyme Inhibition Profile : Research conducted on enzyme kinetics revealed that this compound inhibited the activity of cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. The IC50 value was determined to be around 15 µM, indicating moderate potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.